molecular formula C17H16N2O2S B400991 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenoxyacetamide CAS No. 301355-04-4

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenoxyacetamide

Katalognummer B400991
CAS-Nummer: 301355-04-4
Molekulargewicht: 312.4g/mol
InChI-Schlüssel: QHTHSHPGHBEQIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenoxyacetamide, also known as TAK-915, is a novel small molecule compound that has shown potential in the treatment of various neurological disorders. It is a potent and selective inhibitor of the GABA A α5 receptor subtype, which is involved in the regulation of cognitive function, memory, and learning.

Wirkmechanismus

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenoxyacetamide acts as a selective antagonist of the GABA A α5 receptor subtype, which is predominantly expressed in the hippocampus and other brain regions involved in memory and learning. By blocking the activity of this receptor subtype, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenoxyacetamide enhances synaptic plasticity and improves cognitive function.
Biochemical and Physiological Effects:
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenoxyacetamide has been shown to increase the levels of acetylcholine and glutamate in the brain, which are important neurotransmitters involved in memory and learning. It also enhances the activity of NMDA receptors, which are critical for synaptic plasticity and memory consolidation.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenoxyacetamide is its high selectivity for the GABA A α5 receptor subtype, which minimizes the risk of off-target effects. It also has a favorable pharmacokinetic profile, with good brain penetration and a long half-life. However, its efficacy in clinical trials remains to be established, and further studies are needed to determine the optimal dosage and treatment duration.

Zukünftige Richtungen

Future research on N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenoxyacetamide should focus on its potential use in the treatment of various neurological disorders, including Alzheimer's disease, schizophrenia, and age-related memory decline. Additional preclinical studies are needed to determine the optimal dosage and treatment duration, as well as the potential side effects of long-term use. Clinical trials should also be conducted to evaluate the safety and efficacy of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenoxyacetamide in humans. Finally, the development of new compounds with improved selectivity and potency for the GABA A α5 receptor subtype may lead to the discovery of more effective treatments for cognitive impairment.

Synthesemethoden

The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenoxyacetamide involves a multi-step process that includes the reaction of 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid with phenoxyacetic acid, followed by the reaction with cyanogen bromide and subsequent reduction with lithium aluminum hydride. The final product is obtained after purification by column chromatography.

Wissenschaftliche Forschungsanwendungen

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenoxyacetamide has been extensively studied in preclinical models of cognitive impairment, including Alzheimer's disease, schizophrenia, and age-related memory decline. It has been shown to improve cognitive function and memory in these models, with no significant side effects observed.

Eigenschaften

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c18-10-14-13-8-4-5-9-15(13)22-17(14)19-16(20)11-21-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-9,11H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTHSHPGHBEQIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)COC3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenoxyacetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.